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Compound of Interest

7-Chloro-4-
Compound Name:

(phenylsulfanyl)quinoline

Cat. No.: B500985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline, a key intermediate in the development
of various biologically active compounds.

Core Chemical Properties

7-Chloro-4-(phenylsulfanyl)quinoline, with the CAS number 1025-43-0, is a quinoline
derivative characterized by a chlorine atom at the 7-position and a phenylsulfanyl group at the
4-position. Its fundamental properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b500985?utm_src=pdf-interest
https://www.benchchem.com/product/b500985?utm_src=pdf-body
https://www.benchchem.com/product/b500985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b500985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C15H10CINS ChemicalBook

Molecular Weight 271.76 g/mol ChemicalBook

Melting Point 87-88 °C ChemicalBook

Boiling Point (Predicted) 437.4 £ 25.0 °C ChemicalBook

Density (Predicted) 1.34 £ 0.1 g/cm3 ChemicalBook

pKa (Predicted) 4.29 £0.27 ChemicalBook
Appearance Pale white solid Baxendale Group - Durham

University

Synthesis and Purification

The synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline is typically achieved through a
nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 7-Chloro-4-
(phenylsulfanyl)quinoline

Materials:

7-chloro-4-iodoquinoline

e 1,2-diphenyldisulfide

e Anhydrous solvent (e.g., as specified in the general procedure TP1 from the source)

o Reagents for generation of mixed lithium-magnesium intermediates (as per general
procedure TP1)

o Ethyl acetate (EtOAC)

¢ Hexanes
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Procedure:

» Following the general procedure TP1 outlined by the Baxendale Group, Durham University, a
mixed lithium-magnesium intermediate is generated in situ.

 To this solution, 7-chloro-4-iodoquinoline (1.0 equivalent) and 1,2-diphenyldisulfide (1.0
equivalent) are added.

e The reaction mixture is stirred under appropriate conditions (time and temperature as
specified in the source).

o Upon completion, the reaction is quenched and worked up according to the standard
procedure.

e The crude product is purified by column chromatography on silica gel.

e The column is eluted with a mixture of ethyl acetate and hexanes to afford 7-Chloro-4-
(phenylsulfanyl)quinoline as a pale white solid.

Yield: 71%
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Caption: Synthetic workflow for 7-Chloro-4-(phenylsulfanyl)quinoline.

Spectral Data
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The structural confirmation of 7-Chloro-4-(phenylsulfanyl)quinoline relies on various
spectroscopic technigues. Below is a summary of the available spectral data.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the quinoline and phenyl protons.

Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
8.95 d 4.5 H-2

8.26 d 9.1 H-5

8.08 d 2.2 H-8

7.74 d 4.5 H-3
7.60-7.57 m H-6 and Phenyl H

7.54 t 1.6 Phenyl H

Solvent: DMSO-ds

3C NMR Spectroscopy

While a specific spectrum for 7-Chloro-4-(phenylsulfanyl)quinoline is not readily available,
data from closely related 7-chloro-(4-thioalkylquinoline) derivatives suggest the following
expected chemical shift regions. The oxidation state of the sulfur atom significantly influences
the chemical shifts of the quinoline carbons, particularly C2 and C9.
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Carbon Atom Expected Chemical Shift () ppm
C2 ~148-151

C3 ~116-117

C4 Varies significantly with substitution
Cda Varies

C5 Varies

C6 Varies

c7 Varies

Cs8 Varies

C8a Varies

Phenyl C ~120-140

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the aromatic C-H and
C=C stretching vibrations of the quinoline and phenyl rings.

Mass Spectrometry

High-resolution mass spectrometry of 7-Chloro-4-(phenylsulfanyl)quinoline would show a
molecular ion peak corresponding to its molecular weight, confirming the elemental
composition.

Reactivity

The chemical reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline is primarily dictated by the
quinoline ring system and the phenylsulfanyl substituent.

Nucleophilic Aromatic Substitution

The 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. The
phenylsulfanyl group can be displaced by strong nucleophiles. This reactivity is crucial for the
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synthesis of a variety of 4-substituted quinoline derivatives with potential pharmacological
activities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring
facilitates this type of reaction.

Oxidation of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group can be oxidized to form the corresponding
sulfoxide and sulfone derivatives. This transformation can significantly alter the electronic
properties and biological activity of the molecule. Studies on related 7-chloro-(4-
thioalkylquinoline) derivatives have shown that oxidation of the sulfur atom can be achieved
using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides
and sulfones often exhibit different cytotoxic activities compared to the parent thioether.
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Caption: Reactivity pathways of 7-Chloro-4-(phenylsulfanyl)quinoline.
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Biological Significance

While 7-Chloro-4-(phenylsulfanyl)quinoline itself is primarily a synthetic intermediate, its
derivatives have shown significant promise in drug discovery. The 7-chloroquinoline scaffold is
a well-established pharmacophore in antimalarial drugs. Furthermore, derivatives incorporating
a sulfur-containing substituent at the 4-position have been investigated for their anticancer and
antiproliferative activities. The oxidation state of the sulfur atom has been shown to be a critical
determinant of cytotoxicity in these compounds. The development of novel antiprotozoal agents
has also utilized this core structure.

This technical guide provides a foundational understanding of the chemical properties of 7-
Chloro-4-(phenylsulfanyl)quinoline, which is essential for its application in synthetic
chemistry and the development of new therapeutic agents.

 To cite this document: BenchChem. [In-Depth Technical Guide to 7-Chloro-4-
(phenylsulfanyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b500985#7-chloro-4-phenylsulfanyl-quinoline-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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